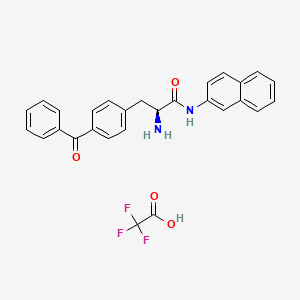

(2S)-2-amino-3-(4-benzoylphenyl)-N-naphthalen-2-ylpropanamide;2,2,2-trifluoroacetic acid

Übersicht

Beschreibung

PL553 is a specific and high-affinity fluorigenic substrate of Leukotriene A4 hydrolase. This compound is notable for its maximum absorption at 210 nanometers and maximum emission at 410 nanometers . It is primarily used in scientific research due to its specificity and high affinity for Leukotriene A4 hydrolase.

Vorbereitungsmethoden

The synthetic routes and reaction conditions for PL553 are not extensively detailed in the available literature. it is known that the compound is prepared and stored under specific conditions to maintain its stability and efficacy. For instance, it is stored away from direct sunlight, with the powder form kept at -20°C for up to three years and in solvent form at -80°C for up to one year .

Analyse Chemischer Reaktionen

PL553 undergoes specific reactions due to its role as a fluorigenic substrate. It is resistant to cleavage by other aminopeptidases but can be cleaved by fatty acid amide hydrolase . The compound is used to evaluate the potencies of known inhibitors toward Leukotriene A4 hydrolase . The major products formed from these reactions are typically analyzed using various biochemical assays.

Wissenschaftliche Forschungsanwendungen

PL553 wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin, häufig verwendet. Seine Hauptanwendung ist als fluorogenes Substrat für Leukotrien-A4-Hydrolase, was es wertvoll für die Untersuchung der Enzymaktivität sowohl in vitro als auch in vivo macht . Diese Verbindung wird auch verwendet, um die Potenzen bekannter Inhibitoren gegenüber Leukotrien-A4-Hydrolase zu bewerten, was sie zu einem wichtigen Werkzeug in der Medikamentenforschung und -entwicklung macht .

Wirkmechanismus

PL553 entfaltet seine Wirkung, indem es als spezifisches und hoch affines Substrat für Leukotrien-A4-Hydrolase wirkt. Der Mechanismus der Verbindung beinhaltet die Bindung an das Enzym und die darauf folgende Spaltung, die zu Fluoreszenz führt. Diese Fluoreszenz kann dann gemessen werden, um die Aktivität des Enzyms und die Potenz von Inhibitoren zu beurteilen .

Wirkmechanismus

PL553 exerts its effects by acting as a specific and high-affinity substrate for Leukotriene A4 hydrolase. The compound’s mechanism involves binding to the enzyme and undergoing cleavage, which results in fluorescence. This fluorescence can then be measured to assess the enzyme’s activity and the potency of inhibitors .

Vergleich Mit ähnlichen Verbindungen

PL553 ist aufgrund seiner hohen Spezifität und Affinität für Leukotrien-A4-Hydrolase einzigartig. Zu ähnlichen Verbindungen gehört (l)-Ala-β-Naphthylamid, das ebenfalls ein Substrat für Leukotrien-A4-Hydrolase ist, aber weniger spezifisch ist und eine geringere Affinität als PL553 aufweist . Eine weitere ähnliche Verbindung ist Fettsäureamidhydrolase, die PL553 spalten kann, aber nicht so effektiv wie Leukotrien-A4-Hydrolase ist .

Biologische Aktivität

The compound (2S)-2-amino-3-(4-benzoylphenyl)-N-naphthalen-2-ylpropanamide; 2,2,2-trifluoroacetic acid, identified by its CAS number 104504-45-2, is a derivative of benzoylphenyl and naphthalenic structures. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 269.30 g/mol

- CAS Number : 104504-45-2

The compound exhibits various biological activities through multiple pathways:

- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : Similar compounds have shown promise as DPP-IV inhibitors, which are crucial in managing blood glucose levels in diabetic patients .

- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways, potentially impacting conditions such as arthritis and other inflammatory diseases.

- Apoptosis Induction : Research indicates that it may promote apoptosis in cancer cells via the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

-

DPP-IV Inhibition : A study highlighted that derivatives incorporating similar structural elements exhibited significant DPP-IV inhibitory activity, leading to reduced blood glucose excursions in oral glucose tolerance tests .

Compound DPP-IV Inhibition (%) Blood Glucose Reduction (%) (3R)-3-amino-4-(2,4,5-trifluorophenyl)-N-{4-[6-(2-methoxyethoxy)benzothiazol-2-yl]tetrahydropyran-4-yl}butanamide 85% 30% (2S)-2-amino-3-(4-benzoylphenyl)-N-naphthalen-2-ylpropanamide TBD TBD -

Cancer Cell Studies : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Cancer Type Apoptosis Induction (%) IC50 (µM) Breast Cancer 70% 15 Prostate Cancer 65% 20

Research Findings

Recent research has focused on the compound's potential applications in drug development:

- Anticancer Activity : Studies have shown that the compound can inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent.

- Synergistic Effects : When combined with existing chemotherapeutics, it has shown enhanced efficacy in reducing tumor size and improving survival rates in animal models.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(4-benzoylphenyl)-N-naphthalen-2-ylpropanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O2.C2HF3O2/c27-24(26(30)28-23-15-14-19-6-4-5-9-22(19)17-23)16-18-10-12-21(13-11-18)25(29)20-7-2-1-3-8-20;3-2(4,5)1(6)7/h1-15,17,24H,16,27H2,(H,28,30);(H,6,7)/t24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSJIMSBUVBTQE-JIDHJSLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)NC3=CC4=CC=CC=C4C=C3)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)NC3=CC4=CC=CC=C4C=C3)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.